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molecular formula C4H6ClN5 B072524 6-Chloropyrimidine-2,4,5-triamine CAS No. 1194-78-1

6-Chloropyrimidine-2,4,5-triamine

Cat. No. B072524
M. Wt: 159.58 g/mol
InChI Key: BMCHNFZLERXZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723609

Procedure details

A suspension of 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidinediamine (24.55 g, 0.0906 mol) in ethanol (640 ml), water (640 ml) and acetic acid (64 ml) was heated to 70° under nitrogen. Zinc dust (75 g) was added slowly over 1 hour, and then the reaction was stirred an additional hour at 70°. Then the reaction was cooled to room temperature and filtered under nitrogen. The filtrate was cooled to 0° and the pH was raised to 10 with 10% sodium hydroxide (400 ml). The precipitated zinc hydroxide was removed by filtration through Celite, and the dark red filtrate was neutralized to pH 7 with glacial acetic acid and concentrated to 300 ml. Water (50 ml) was added, the reaction was cooled to 0°, and the pH raised to 9 with 10% NaOH. The solution was allowed to stand at 5° for 3 days. The crystals were collected, washed with water (50 ml) and then ether (50 ml), and dried at 35° for 16 hours in vacuo to give 10.94 g of desired product.
Quantity
24.55 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[N:10]=NC1C=CC(Cl)=CC=1>C(O)C.O.C(O)(=O)C.[Zn]>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[NH2:10]

Inputs

Step One
Name
Quantity
24.55 g
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)N)N)N=NC1=CC=C(C=C1)Cl
Name
Quantity
640 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
640 mL
Type
solvent
Smiles
O
Name
Quantity
64 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
75 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred an additional hour at 70°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70° under nitrogen
FILTRATION
Type
FILTRATION
Details
filtered under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
the pH was raised to 10 with 10% sodium hydroxide (400 ml)
CUSTOM
Type
CUSTOM
Details
The precipitated zinc hydroxide was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 300 ml
ADDITION
Type
ADDITION
Details
Water (50 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
the pH raised to 9 with 10% NaOH
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether (50 ml), and dried at 35° for 16 hours in vacuo
Duration
16 h

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)N)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.94 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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